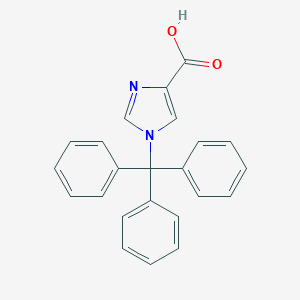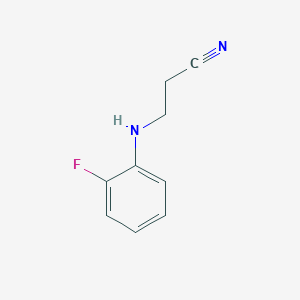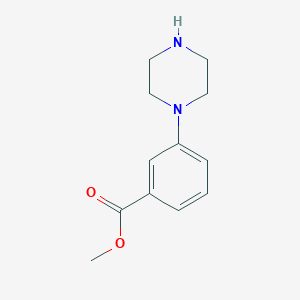
Methyl 3-(piperazin-1-YL)benzoate
概要
説明
Methyl 3-(piperazin-1-YL)benzoate is a chemical compound with the molecular formula C12H16N2O2 . It is a yellow to brown solid and has a molecular weight of 220.2681 dalton .
Synthesis Analysis
The synthesis of Methyl 3-(piperazin-1-YL)benzoate and its derivatives involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The InChI code for Methyl 3-(piperazin-1-YL)benzoate is1S/C12H16N2O2.ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H . Physical And Chemical Properties Analysis
Methyl 3-(piperazin-1-YL)benzoate is a yellow to brown solid . Its InChI code is1S/C12H16N2O2.ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H .
科学的研究の応用
Anti-tubercular Activity : A study by Naidu et al. (2016) synthesized and evaluated various benzo[d]isoxazole and indole-piperazine derivatives for anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited moderate to very good anti-tubercular activity and were non-toxic against mouse macrophage cell lines (Naidu et al., 2016).
X-ray Crystallography : Little et al. (2008) conducted X-ray diffraction analysis of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and related triazenes, providing insights into their molecular structures (Little et al., 2008).
Luminescent Properties and Photo-Induced Electron Transfer : Gan et al. (2003) studied naphthalimide model compounds with piperazine substituents, revealing fluorescence properties and photo-induced electron transfer, which could be useful in developing pH probes and studying the fluorescence quenching mechanism (Gan et al., 2003).
Bacterial Biofilm and MurB Inhibitors : Mekky & Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, exhibiting potent antibacterial and cytotoxic activities, particularly against E. coli, S. aureus, and S. mutans. These compounds were also effective as biofilm inhibitors (Mekky & Sanad, 2020).
Optical Spectroscopic and Computational Studies : Karthikeyan et al. (2015) investigated the binding characteristics of a piperazine derivative to bovine serum albumin, which is important for understanding the pharmacokinetic mechanism of drugs (Karthikeyan et al., 2015).
Antiproliferative Effect on Human Leukemic Cells : Kumar et al. (2014) reported the synthesis and antiproliferative effects of 4-thiazolidinone-, pyridine- and piperazine-based conjugates on human leukemic cells, providing insights into potential cancer treatments (Kumar et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-piperazin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCUTYNFOZSYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596587 | |
| Record name | Methyl 3-(piperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(piperazin-1-YL)benzoate | |
CAS RN |
179003-08-8 | |
| Record name | Methyl 3-(piperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






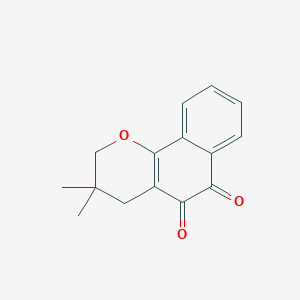
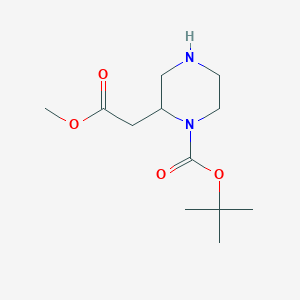
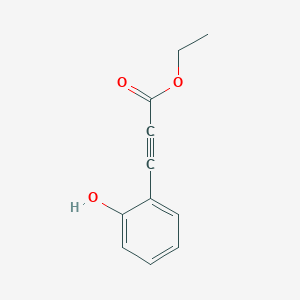
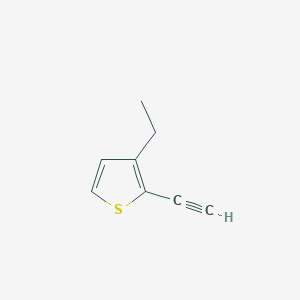
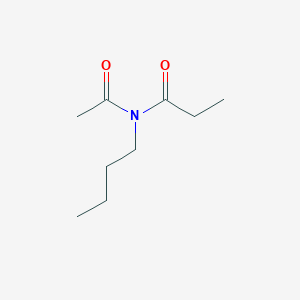
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)
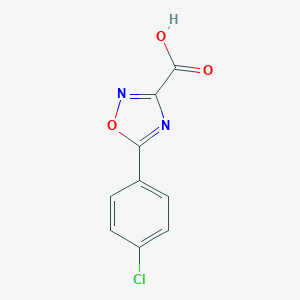
![4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B71895.png)
